molecular formula C6H10N4O2S B1270670 ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate CAS No. 352349-53-2

ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate

Cat. No.: B1270670
CAS No.: 352349-53-2
M. Wt: 202.24 g/mol
InChI Key: HJEVFKIDKNFIQU-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is an organic compound that features a triazole ring, an amino group, and an ethyl ester

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may interact with a variety of targets, including enzymes, receptors, and other proteins.

Mode of Action

The presence of the 1,2,4-triazole ring in these compounds suggests that they may interact with their targets through hydrogen bonding and other non-covalent interactions . The amino group on the triazole ring could potentially form hydrogen bonds with the target, while the sulfur atom in the sulfanyl group could engage in hydrophobic interactions.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , it can be inferred that these compounds may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with 1,2,4-triazole derivatives , these compounds may exert a variety of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is imidazoleglycerol-phosphate dehydratase, which is involved in the histidine biosynthesis pathway . By inhibiting this enzyme, this compound can disrupt the production of histidine, an essential amino acid. Additionally, this compound has been shown to interact with catalase and peroxidase, enzymes that play crucial roles in cellular oxidative stress responses . The nature of these interactions typically involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In yeast cells, for instance, the compound has been observed to inhibit the HIS3 gene product, leading to a requirement for higher levels of HIS3 expression for cell survival . This inhibition can result in altered cell signaling pathways, particularly those involved in amino acid biosynthesis. Furthermore, this compound can impact gene expression by modulating the activity of transcription factors that respond to oxidative stress. In terms of cellular metabolism, the compound’s inhibition of catalase and peroxidase can lead to an accumulation of reactive oxygen species, thereby affecting cellular redox balance and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active sites of enzymes such as imidazoleglycerol-phosphate dehydratase, catalase, and peroxidase, preventing their normal catalytic activities . This binding is often facilitated by the triazole ring, which can form stable interactions with amino acid residues in the enzyme’s active site. Additionally, the amino group of the compound can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex. These interactions can lead to changes in gene expression, particularly for genes involved in oxidative stress responses and amino acid biosynthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen . This degradation can lead to a decrease in its inhibitory potency over time. Long-term studies have shown that continuous exposure to the compound can result in adaptive responses in cells, such as upregulation of antioxidant enzymes and changes in metabolic pathways to mitigate the effects of oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce toxic effects, such as liver damage and oxidative stress, due to the accumulation of reactive oxygen species . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical effect, beyond which the effects become more pronounced and potentially harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to amino acid biosynthesis and oxidative stress responses . The compound’s inhibition of imidazoleglycerol-phosphate dehydratase affects the histidine biosynthesis pathway, leading to reduced histidine levels . Additionally, its interaction with catalase and peroxidase impacts the cellular redox state, influencing pathways that manage oxidative stress and detoxification . These interactions can alter metabolic flux and the levels of various metabolites, particularly those involved in amino acid metabolism and antioxidant defense.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be taken up by cells via active transport mechanisms, often involving amino acid transporters due to its structural similarity to amino acids. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations typically found in organs involved in detoxification, such as the liver .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with cellular organelles and proteins . The compound is often found in the cytoplasm, where it interacts with enzymes involved in amino acid biosynthesis and oxidative stress responses. Additionally, it can localize to mitochondria and peroxisomes, organelles that play key roles in managing cellular redox balance and metabolism . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its biochemical activity and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate typically involves the reaction of ethyl bromoacetate with 3-amino-1H-1,2,4-triazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the ethyl ester group.

    Ethyl 2-[(3-mercapto-1H-1,2,4-triazol-5-yl)sulfanyl]acetate: Similar but with a mercapto group instead of an amino group.

    Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate: Similar but with a thioether linkage.

Uniqueness

Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2S/c1-2-12-4(11)3-13-6-8-5(7)9-10-6/h2-3H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEVFKIDKNFIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NNC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10361119
Record name MS-3253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352349-53-2
Record name MS-3253
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10361119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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